

role of Radium-228 in naturally occurring radioactive materials (NORM)

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An In-depth Technical Guide on the Role of **Radium-228** in Naturally Occurring Radioactive Materials (NORM)

Introduction

Naturally Occurring Radioactive Materials (NORM) consist of materials, usually of industrial origin, that contain radionuclides of natural origin at concentrations higher than those found in the natural environment. Human activities such as mining, mineral processing, and oil and gas extraction can concentrate these radionuclides, leading to increased radiation exposure for workers and the public.[1][2] Among the various radionuclides present in NORM, **Radium-228** (^{228}Ra), a member of the Thorium-232 (^{232}Th) decay series, is of significant interest due to its radiotoxicity and prevalence in specific industrial waste streams.[1][3]

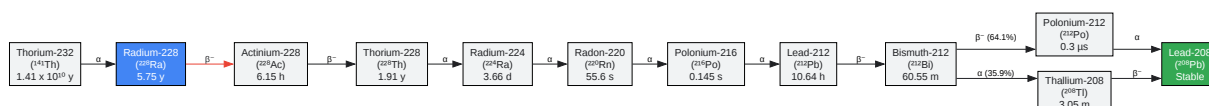
This technical guide provides a comprehensive overview of the role of ^{228}Ra in NORM, tailored for researchers, scientists, and drug development professionals. It covers the radiochemical properties of ^{228}Ra , its occurrence and concentration in various NORM-generating industries, its radiological significance, and detailed experimental protocols for its determination.

Radiochemical Properties of Radium-228

Radium-228 is a beta-emitting radionuclide with a half-life of 5.75 years.[4][5] It is a key intermediate in the radioactive decay chain of ^{232}Th , a primordial radionuclide present in the Earth's crust.[4][6] The decay of ^{228}Ra to Actinium-228 (^{228}Ac), which is also a beta emitter with

a short half-life of 6.15 hours, is a critical step in the series that ultimately terminates with the stable isotope Lead-208 (^{208}Pb).^{[4][7]}

The presence of ^{228}Ra in NORM is intrinsically linked to the geochemistry of its parent, ^{232}Th , and its own chemical properties, which are similar to other alkaline earth elements like calcium and barium.^[8]



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Figure 1. The Thorium-232 decay series highlighting **Radium-228**.

Occurrence and Concentration of Radium-228 in NORM

While the parent radionuclides ^{238}U and ^{232}Th are generally not mobilized from subsurface rock formations, their daughter products, including ^{226}Ra and ^{228}Ra , can be.^[1] These radium isotopes often enter formation water and are brought to the surface during resource extraction.^[9] Changes in temperature and pressure can cause radium to co-precipitate with other minerals, leading to technologically enhanced concentrations of NORM (TENORM) in sludges and scales.^[10]

Oil and Gas Industry

The oil and gas industry is a primary source of NORM waste containing ^{228}Ra .^[9] Radium, being chemically similar to barium and strontium, readily co-precipitates with barium and strontium sulfates to form hard scales inside pipes, tanks, and other processing equipment.^[11] The concentration of radium isotopes in these scales can range from less than 0.1 Bq/g to as

high as 15,000 Bq/g. Produced water, especially saline brines, can also contain elevated levels of dissolved radium.[1][11]

Mining and Mineral Processing

Various mining activities can generate NORM waste with significant ^{228}Ra content.

- **Phosphate Mining:** Phosphate rock, the primary source for fertilizers, often contains elevated levels of uranium and thorium, and consequently their decay products like radium.[1] The radioactivity of these ores can be as high as 10,000 Bq/kg.[1]
- **Coal Mining:** Saline waters pumped from deep coal mines can have high concentrations of radium isotopes.[12][13] In some cases, the concentration of ^{228}Ra in these waters is comparable to that of ^{226}Ra . [12]
- **Metal Mining and Smelting:** The processing of various metal ores can concentrate radionuclides in tailings and smelter slag, which may contain elevated levels of the ^{232}Th series, including ^{228}Ra . [1][6]

Water Resources

Groundwater is a significant pathway for human exposure to radium. Aquifers hosted in rock formations with higher natural thorium content can exhibit elevated ^{228}Ra concentrations in the water.[14][15] While concentrations in surface water are typically low, groundwater supplies can sometimes exceed drinking water standards.[14]

Data Presentation: Radium-228 Concentrations in NORM

The following tables summarize typical activity concentrations of **Radium-228** found in various NORM sources from the literature.

Table 1: Typical **Radium-228** Activity Concentrations in Oil & Gas NORM

NORM Source	Radionuclide(s)	Typical Activity Concentration Range	Reference(s)
Pipe Scale	^{226}Ra , ^{228}Ra , ^{224}Ra	<0.1 Bq/g to 15,000 Bq/g (combined Ra)	
Sludge	^{226}Ra , ^{228}Ra , ^{224}Ra	Generally lower than scale	
Produced Water (Brine)	^{228}Ra	46 Bq/L (Marcellus Shale example)	[1]

| Produced Water | ^{228}Ra | Typically 0.5 to 2 times the ^{226}Ra concentration |[11] |

Table 2: Typical **Radium-228** Activity Concentrations in Mining & Mineral Processing NORM

NORM Source	Radionuclide(s)	Typical Activity Concentration Range	Reference(s)
Phosphate Ore	U, Th, Ra	Up to 10,000 Bq/kg (total radioactivity)	[1]
Ore Processing Scale	^{228}Ra	Up to 1,600 Bq/g	[6]
Coal Mine Water (Saline)	^{228}Ra	Input of ~700 MBq/day (example)	[13]

| Contaminated Soil (from mine water) | ^{228}Ra | Up to 75 Bq/kg |[12] |

Radiological Significance and Health Effects

Once ingested or inhaled, radium behaves metabolically like calcium and tends to accumulate in bone tissue.[14][16] The primary health risk associated with internal exposure to ^{228}Ra is an increased risk of cancer, particularly bone sarcomas.[17][18] This is due to the beta particles emitted by ^{228}Ra and its short-lived progeny, which irradiate the bone and surrounding tissues. [16]

Studies of radium dial painters who ingested paint containing both ^{226}Ra and ^{228}Ra have been crucial in understanding its health effects.[18] These studies have led to the estimation that, per unit of activity (μCi), ^{228}Ra is approximately 2.5 times more effective than ^{226}Ra at inducing bone sarcomas.[18] Long-term exposure to high levels of radium can also lead to other health issues such as anemia, cataracts, and fractured teeth.[16]

Experimental Protocols for Radium-228

Determination

The determination of ^{228}Ra is challenging due to its emission of low-energy beta particles and the presence of other interfering radionuclides. Most analytical methods do not measure ^{228}Ra directly. Instead, they rely on the chemical separation and subsequent measurement of its short-lived daughter, ^{228}Ac , after a period of in-growth to reach secular equilibrium.[19][20]

Methodology: Co-precipitation, Separation, and Beta Counting of Actinium-228

This widely used method involves pre-concentrating radium from a large volume water sample, separating the in-grown actinium, and measuring its beta activity.[19][21]

1. Sample Collection and Pre-concentration:

- Objective: To concentrate radium isotopes from a large water sample (e.g., 10-20 L) into a small solid precipitate.
- Protocol:
 - Acidify the water sample with nitric acid.
 - Add stable barium and lead carriers (e.g., $\text{Ba}(\text{NO}_3)_2$, $\text{Pb}(\text{NO}_3)_2$) to the sample.
 - Add sulfuric acid to co-precipitate radium, barium, and lead as sulfates (RaSO_4 , BaSO_4 , PbSO_4).[19]
 - Allow the precipitate to settle, decant the supernatant, and collect the precipitate by filtration or centrifugation.

2. Precipitate Conversion and Radium Purification:

- Objective: To dissolve the sulfate precipitate and prepare it for actinium separation.
- Protocol:
 - Wash the precipitate with concentrated nitric acid to remove impurities.[\[19\]](#)
 - Dissolve the sulfate precipitate in an alkaline solution of ethylenediaminetetraacetic acid (EDTA).[\[19\]](#)
 - Alternatively, convert the sulfate precipitate to a more soluble carbonate form by boiling with a potassium carbonate solution. Dissolve the resulting carbonate precipitate in nitric acid.[\[21\]](#) This point marks the beginning of the actinium in-growth period (time t_1).

3. Actinium-228 In-growth:

- Objective: To allow the short-lived ^{228}Ac (half-life = 6.15 h) to grow into secular equilibrium with its parent, ^{228}Ra .
- Protocol:
 - Store the purified radium solution in a sealed container for a minimum of 30-36 hours.[\[19\]](#)
[\[21\]](#) This allows the ^{228}Ac activity to reach over 97% of the ^{228}Ra activity.

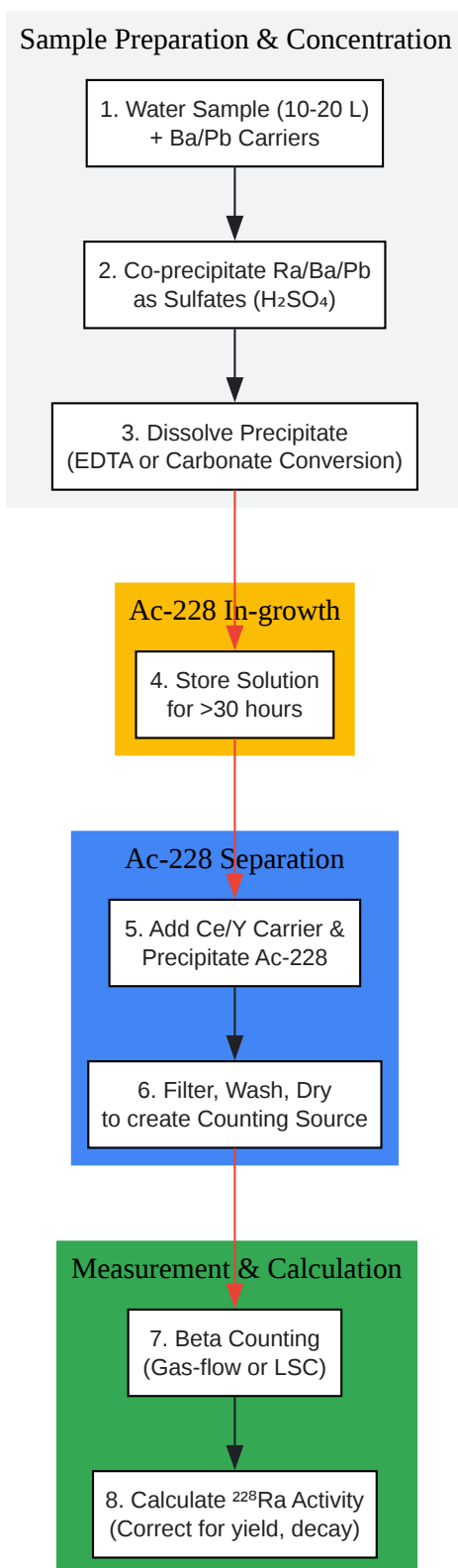
4. Separation of Actinium-228:

- Objective: To chemically separate the ^{228}Ac daughter from the radium parent.
- Protocol (Precipitation Method):
 - Add yttrium or cerium carrier to the aged radium solution.[\[19\]](#)[\[21\]](#)
 - Precipitate yttrium/cerium hydroxide ($\text{Y}(\text{OH})_3$ / $\text{Ce}(\text{OH})_3$) or fluoride (CeF_3) by adding sodium hydroxide or hydrofluoric acid, respectively. Actinium-228 co-precipitates quantitatively with this solid phase, while radium remains in the solution.[\[19\]](#)[\[21\]](#)

- Filter the precipitate onto a filter paper, wash, and dry it to prepare the final counting source. Record the time of separation (time t_2).

5. Measurement and Calculation:

- Objective: To measure the beta activity of the separated ^{228}Ac and calculate the original ^{228}Ra concentration.
- Protocol:
 - Immediately measure the beta activity of the prepared source using a low-background gas-flow proportional counter or liquid scintillation counter.[\[21\]](#)
 - The chemical yield of the initial radium pre-concentration step is determined by measuring the recovery of the barium carrier, for instance, by atomic absorption spectrometry.[\[21\]](#)
 - The activity of ^{228}Ra in the original sample is calculated based on the net count rate of ^{228}Ac , the detector efficiency, the chemical yield, the sample volume, and corrections for the in-growth time and decay of ^{228}Ac between separation and counting.[\[20\]](#)



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Figure 2. Experimental workflow for the determination of **Radium-228**.

Alternative Methodology: Extraction Chromatography

Modern methods may use extraction chromatography to separate ^{228}Ac , which can be more efficient and generate less waste than liquid-liquid extraction or multiple precipitations.[20] Resins impregnated with extractants like bis(2-ethylhexyl) phosphoric acid (HDEHP) can selectively retain actinium from a nitric acid solution containing the radium parent, after which the actinium can be eluted for measurement.[20]

Regulatory Context

Due to the health risks posed by radium, regulatory bodies have established limits for its presence in drinking water, soil, and industrial waste. For example, some U.S. states require a radioactive material license if NORM concentrations exceed a combined ^{226}Ra and ^{228}Ra level of 5 picocuries per gram (pCi/g) or if materials produce an exposure reading greater than 50 microroentgens per hour ($\mu\text{R/hr}$).[10] The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for combined radium-226 and **radium-228** in drinking water at 5 pCi/L.[16][22]

Conclusion

Radium-228 is a critical radionuclide in the assessment and management of Naturally Occurring Radioactive Materials. As a decay product of Thorium-232, it becomes concentrated in the waste streams of major industries, particularly oil and gas production and mining. Its chemical similarity to alkaline earth elements facilitates its co-precipitation into scales and sludges, while its mobility in groundwater makes it a potential contaminant of drinking water supplies. Given its significant contribution to the radiotoxicity of NORM and its established role as a bone-seeking carcinogen, the accurate monitoring and quantification of ^{228}Ra using robust analytical protocols are essential for ensuring radiological protection and environmental safety.

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